molecular formula C7H9NO B130123 2,6-Dimethyl-4-Hydroxypyridine CAS No. 13603-44-6

2,6-Dimethyl-4-Hydroxypyridine

Cat. No.: B130123
CAS No.: 13603-44-6
M. Wt: 123.15 g/mol
InChI Key: PRAFLUMTYHBEHE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-Hydroxypyridine is a heterocyclic organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-Hydroxypyridine typically involves the reaction of dehydroacetic acid with ammonia in the presence of N,N-Dimethylformamide (DMF). The reaction mixture is allowed to stand at room temperature for 10 hours, followed by heating and refluxing for 14 hours. The product is then isolated by vacuum filtration and dried .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-Hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 2,6-Dimethyl-4-aminopyridine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: 2,6-Dimethyl-4-pyridone.

    Reduction: 2,6-Dimethyl-4-aminopyridine.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

2,6-Dimethyl-4-Hydroxypyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dimethyl-4-aminopyridine
  • 2,6-Dimethyl-4-pyridone
  • 4-Hydroxy-2,6-lutidine

Comparison: 2,6-Dimethyl-4-Hydroxypyridine is unique due to the presence of both methyl groups and a hydroxyl group, which confer specific chemical and biological properties. Compared to its analogs, it exhibits distinct reactivity patterns and biological activities. For instance, while 2,6-Dimethyl-4-aminopyridine is primarily used in organic synthesis, this compound has broader applications in biology and medicine .

Properties

IUPAC Name

2,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)4-6(2)8-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAFLUMTYHBEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929234
Record name 2,6-Dimethylpyridin-4(1H)-one
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Molecular Weight

123.15 g/mol
Source PubChem
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CAS No.

13603-44-6, 7516-31-6
Record name 2,6-Dimethyl-4-pyridinol
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Record name 4(1H)-Pyridinone, 2,6-dimethyl-
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Record name 2,6-Dimethyl-4-pyridinol
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Record name 13603-44-6
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Record name 2,6-Dimethylpyridin-4(1H)-one
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Record name 2,6-dimethylpyridin-4-ol
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Record name 2,6-DIMETHYL-4-PYRIDINOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dimethyl-pyran-4-one (ALDRICH, 7.44 g) in ethanol (40 ml) was added commercial 30% aqueous ammonia (140 ml). The mixture was heated to 140° C. in steel reactor for 8 h, then allowed to cool to room temperature overnight. The mixture was filtered and the ethanol removed under vacuum. The precipitate formed was isolated by filtration to afford a first crop of 1.9 g of the title compound. The filtrate was concentrated to dryness to afford a second crop of 5.2 g of the title compound, which were not further purified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different tautomeric forms of 2,6-Dimethyl-4-Hydroxypyridine observed in the solid state?

A: this compound can exist in two tautomeric forms: the pyridone (oxo) form and the pyridinol (hydroxy) form. Interestingly, research has shown that the specific tautomer present in the solid state can be influenced by the presence of other substituents on the pyridine ring. For example, 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine exists in the pyridone form [], while tetrachloro-4-hydroxypyridine exists as the pyridinol tautomer []. This highlights the impact of substituents on the molecule's preferred tautomeric state in the solid phase.

Q2: Can you describe an efficient synthetic route for 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine?

A: A two-step synthesis of 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine (VII) has been reported []. First, Dehydroacetic acid (I) is reacted with aqueous ammonia to yield this compound (VI). Subsequently, compound VI undergoes chlorination to produce the final product, compound VII. The study investigating this synthesis also identified optimal conditions for each step, including reactant ratios, solvent systems, and pH adjustments for efficient product isolation [].

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